Chlorhydrate de 4-(2-méthylpropyl)pipéridine

Vue d'ensemble

Description

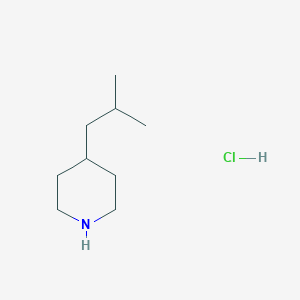

4-(2-Methylpropyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C9H20ClN and its molecular weight is 177.71 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(2-Methylpropyl)piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Methylpropyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methylpropyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Conception et synthèse de médicaments

Les pipéridines figurent parmi les fragments synthétiques les plus importants pour la conception de médicaments et jouent un rôle essentiel dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes . Le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne .

Applications anticancéreuses

Les dérivés de la pipéridine ont montré un potentiel en tant qu'agents anticancéreux. Par exemple, les agents anticancéreux à base de pipéridine ont montré une activité particulièrement bonne sur les lignées cellulaires cancéreuses résistantes aux androgènes . Une autre étude a mis en évidence la pertinence pharmaceutique de la pipérine et de la pipéridine contre différents types de cancers .

Régulation des voies de signalisation essentielles

Les dérivés de la pipéridine peuvent réguler plusieurs voies de signalisation essentielles à l'établissement de cancers, telles que STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . Ces composés conduisent à l'inhibition de la migration cellulaire et aident à l'arrêt du cycle cellulaire pour inhiber la survie des cellules cancéreuses .

Inhibiteurs de la tubuline

Les dérivés de la pipéridine ont été découverts comme une nouvelle classe d'inhibiteurs de la tubuline, qui sont connus comme des agents anticancéreux puissants pour traiter le cancer de la prostate .

Synthèse de produits pharmaceutiques

Les composés contenant de la pipéridine représentent l'un des blocs médicinaux synthétiques les plus importants pour la construction de médicaments, et leur synthèse est largement répandue depuis longtemps . Plus de 7 000 articles liés à la pipéridine ont été publiés au cours des cinq dernières années selon Sci-Finder .

Activité biologique et pharmacologique

Les pipéridines et leurs dérivés ont montré une large gamme d'activités biologiques et pharmacologiques . Cela comprend leur utilisation dans les réactions multicomposants, l'amination, l'annulation et la cycloaddition .

Mécanisme D'action

Target of Action

Piperidine derivatives have been found to interact with various receptors and enzymes, playing a significant role in the pharmaceutical industry .

Mode of Action

It’s worth noting that piperidine derivatives like meperidine are primarily kappa-opiate receptor agonists and also have local anesthetic effects .

Biochemical Pathways

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .

Result of Action

Piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Analyse Biochimique

Biochemical Properties

4-(2-Methylpropyl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction involves the activation of the N-H bond, leading to the formation of a carbon-centered radical intermediate . This interaction is essential for the compound’s role in drug metabolism and other biochemical processes.

Cellular Effects

4-(2-Methylpropyl)piperidine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . Additionally, it affects the expression of genes involved in cell growth and survival, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of 4-(2-Methylpropyl)piperidine hydrochloride involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to cytochrome P450 enzymes, leading to the activation of the N-H bond and subsequent formation of a carbon-centered radical intermediate . This mechanism is crucial for its role in drug metabolism and other biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Methylpropyl)piperidine hydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal laboratory conditions, but its effects may diminish over time due to degradation . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 4-(2-Methylpropyl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as inhibiting cancer cell proliferation and inducing apoptosis . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-(2-Methylpropyl)piperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes ring contraction mediated by cytochrome P450 enzymes, leading to the formation of a pyrrolidine product . This metabolic pathway is essential for the compound’s role in drug metabolism and other biochemical processes.

Transport and Distribution

The transport and distribution of 4-(2-Methylpropyl)piperidine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound is distributed throughout the body, with a preference for certain tissues such as the liver and kidneys . Its localization and accumulation in these tissues are influenced by its interactions with specific transporters and binding proteins.

Subcellular Localization

4-(2-Methylpropyl)piperidine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . Its subcellular localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell.

Activité Biologique

4-(2-Methylpropyl)piperidine hydrochloride is a piperidine derivative that has garnered interest in various fields of pharmacology due to its potential biological activities. This compound is characterized by its unique chemical structure, which may confer specific pharmacological properties that can be exploited in therapeutic applications.

- Molecular Formula : C10H20ClN

- Molecular Weight : 189.73 g/mol

- IUPAC Name : 4-(2-Methylpropyl)piperidine hydrochloride

The biological activity of 4-(2-Methylpropyl)piperidine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. The piperidine ring structure is known to enhance binding affinity to certain receptors, which can lead to significant pharmacological effects.

1. Anticancer Activity

Research has indicated that piperidine derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to 4-(2-Methylpropyl)piperidine have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer models. A study demonstrated that piperidine derivatives could inhibit tumor growth by modulating key signaling pathways involved in cancer progression .

2. Neuroprotective Effects

Piperidine compounds have been investigated for their neuroprotective properties. They may inhibit acetylcholinesterase (AChE) activity, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions such as Alzheimer's disease. The introduction of a piperidine moiety has been shown to enhance the efficacy of certain AChE inhibitors, suggesting that 4-(2-Methylpropyl)piperidine hydrochloride could have similar effects .

3. Analgesic Properties

The analgesic potential of piperidine derivatives has been noted in various studies. These compounds may act on opioid receptors or modulate pain pathways, providing relief in pain models. The analgesic effect is often attributed to their ability to cross the blood-brain barrier and interact with central nervous system targets .

Case Studies

Several studies have focused on the biological activity of piperidine derivatives, including 4-(2-Methylpropyl)piperidine hydrochloride:

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various piperidine derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to 4-(2-Methylpropyl)piperidine hydrochloride exhibited significant inhibition of cell proliferation and induced apoptosis in cancer cells .

- Neuroprotection in Alzheimer's Models : In vitro studies using neuronal cell lines demonstrated that piperidine derivatives could protect against oxidative stress-induced damage, highlighting their potential as neuroprotective agents .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-(2-methylpropyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(2)7-9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPQIYIBUAZNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.